molecular formula C10H10N2O4 B12873385 2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole

2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole

Cat. No.: B12873385
M. Wt: 222.20 g/mol
InChI Key: RQGZAURKZMKJIW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminomethylphenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit unique chemical and physical properties, making them valuable for various applications .

Scientific Research Applications

2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated for their potential as pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, some derivatives may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and carboxy(hydroxy)methyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with various molecular targets, making the compound valuable for a wide range of applications .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-[2-(aminomethyl)-1,3-benzoxazol-4-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H10N2O4/c11-4-7-12-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-3,9,13H,4,11H2,(H,14,15)

InChI Key

RQGZAURKZMKJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CN)C(C(=O)O)O

Origin of Product

United States

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